molecular formula C12H18O2 B1531740 4-(3,4-Dimethylphenoxy)butan-1-ol CAS No. 1156068-58-4

4-(3,4-Dimethylphenoxy)butan-1-ol

Cat. No.: B1531740
CAS No.: 1156068-58-4
M. Wt: 194.27 g/mol
InChI Key: NHTLVRXCJNLCHB-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)butan-1-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of butanol, where the butanol molecule is substituted with a 3,4-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenoxy)butan-1-ol typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the etherification of 3,4-dimethylphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethylphenoxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce various substituted phenoxy derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenoxy)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The butanol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-Butanol: A primary alcohol with a simple structure, lacking the phenoxy group.

    4-(3,4-Dimethylphenoxy)butan-2-ol: A similar compound with a hydroxyl group at a different position.

    3,4-Dimethylphenol: The parent phenol compound without the butanol moiety.

Uniqueness: 4-(3,4-Dimethylphenoxy)butan-1-ol is unique due to the presence of both the butanol and 3,4-dimethylphenoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTLVRXCJNLCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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